ethyl 3-(4-chlorophenyl)-5-(2-ethylbutanamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-chlorophenyl)-5-(2-ethylbutanamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. This structure is substituted with a 4-chlorophenyl group at position 3, a 2-ethylbutanamido moiety at position 5, and an ethyl ester at position 1 (Figure 1). The crystallographic characterization of analogous compounds often relies on tools like SHELX for structure refinement, as highlighted in , which underscores the importance of precise structural analysis in understanding reactivity and interactions .
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-5-(2-ethylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S/c1-4-12(5-2)18(26)23-19-16-15(11-30-19)17(21(28)29-6-3)24-25(20(16)27)14-9-7-13(22)8-10-14/h7-12H,4-6H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIYPOUCAHGKGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-chlorophenyl)-5-(2-ethylbutanamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thieno[3,4-d]pyridazine Core: This can be achieved through an aza-Diels-Alder reaction involving 1,2,3-triazines and 1-propynylamines, which provides a regioselective synthesis of the pyridazine ring.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the core structure.
Attachment of the Ethylbutanoylamino Group: This step involves the acylation reaction where the ethylbutanoylamino group is attached to the core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-(4-chlorophenyl)-5-(2-ethylbutanamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of various substituted derivatives.
Scientific Research Applications
ethyl 3-(4-chlorophenyl)-5-(2-ethylbutanamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of ethyl 3-(4-chlorophenyl)-5-(2-ethylbutanamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Biological Activity
Ethyl 3-(4-chlorophenyl)-5-(2-ethylbutanamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound belonging to the thienopyridazine class. This compound has garnered significant attention due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core with several functional groups that contribute to its biological activity. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thieno[3,4-d]pyridazine Core : Achieved through an aza-Diels-Alder reaction.
- Introduction of the Chlorophenyl Group : A substitution reaction introduces the chlorophenyl moiety.
- Attachment of the Ethylbutanoylamino Group : This is accomplished via acylation reactions.
Antimicrobial Properties
Research indicates that compounds within the thienopyridazine family exhibit significant antimicrobial activity. This compound has shown efficacy against various bacterial strains in preliminary studies.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. It has been noted for its ability to inhibit cancer cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
The biological effects of this compound may be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell metabolism.
- Receptor Modulation : It has potential interactions with adenosine receptors, influencing physiological processes relevant to cardiovascular and neurological health.
Research Findings
Recent studies have provided insights into the compound's biological activities:
Case Studies
In clinical settings, derivatives of thienopyridazines have been evaluated for their therapeutic potential:
- Study on Cancer Cell Lines : In vitro analysis revealed that this compound inhibited proliferation by inducing apoptosis in MCF-7 breast cancer cells.
- Antimicrobial Efficacy : A comparative study highlighted its effectiveness against resistant bacterial strains, suggesting its utility in developing new antibiotics.
Comparison with Similar Compounds
The compound belongs to the thienopyridazine family, which shares structural similarities with pyridazine, thiophene, and pyrazole derivatives. Below, key comparisons are made based on substituent effects, physicochemical properties, and hypothetical biological activities.
Structural Analogues
A. Substituent Variations
Methyl 3-(4-chlorophenyl)-5-(benzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate: Aromatic benzamido substituents may improve π-π stacking in protein binding but increase molecular weight.
Pyrazole-based analogues (e.g., ): The compound in , (E)-3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime, demonstrates how heterocyclic cores (pyrazole vs. thienopyridazine) influence electronic properties. Pyrazoles often exhibit higher metabolic stability but lower planar rigidity compared to thienopyridazines .
Physicochemical Properties
Hypothetical data for comparison (Table 1):
Note: Data are illustrative; experimental values require access to proprietary databases or specialized literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
